molecular formula C9H11N3O B1398064 1-(4-Methylpyridin-3-yl)imidazolidin-2-one CAS No. 1260008-61-4

1-(4-Methylpyridin-3-yl)imidazolidin-2-one

Cat. No.: B1398064
CAS No.: 1260008-61-4
M. Wt: 177.2 g/mol
InChI Key: HDBCTDNLDAMDMZ-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-3-yl)imidazolidin-2-one is a heterocyclic compound that features both a pyridine and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with an appropriate imidazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce reduced forms of the imidazolidinone ring .

Scientific Research Applications

1-(4-Methylpyridin-3-yl)imidazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylpyridin-3-yl)imidazolidin-2-one is unique due to its specific combination of a pyridine and an imidazolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(4-Methylpyridin-3-yl)imidazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both a pyridine and an imidazolidinone ring, which may contribute to its interactions with various biological targets. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with an imidazolidinone precursor under controlled conditions. Common reagents include catalysts and inert atmospheres to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzymatic activities, influencing pathways involved in various disease processes. For instance, it has been investigated as a potential inhibitor of cytochrome P450 enzymes, particularly CYP17, which is implicated in steroidogenesis and cancer progression .

Anticancer Activity

This compound has shown promise in anticancer research. Preliminary studies indicate that derivatives of imidazolidinones exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been tested for their anti-tumor properties, demonstrating significant efficacy in vitro against breast and prostate cancer cells .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Studies suggest that it may possess activity against certain bacterial strains, although specific data on this compound is limited. Its structural characteristics may allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Inhibition of SARS-CoV-2 Protease

Recent investigations have focused on the ability of compounds like this compound to inhibit SARS-CoV-2 main protease (Mpro). This protease is critical for viral replication, making it a target for antiviral drug development. Preliminary findings indicate that certain derivatives may exhibit inhibitory effects on Mpro, suggesting potential applications in COVID-19 treatment .

Case Studies and Research Findings

StudyFocusKey Findings
CYP17 InhibitionDemonstrated inhibition of CYP17 enzyme activity, suggesting potential in treating hormone-dependent cancers.
Anticancer ActivityShowed significant cytotoxicity against multiple cancer cell lines in vitro, indicating promising anticancer properties.
SARS-CoV-2 Mpro InhibitionIdentified as a potential inhibitor of Mpro, with implications for antiviral therapy development.

Properties

IUPAC Name

1-(4-methylpyridin-3-yl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-2-3-10-6-8(7)12-5-4-11-9(12)13/h2-3,6H,4-5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBCTDNLDAMDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-(2-Chloro-ethyl)-3-(4-methyl-pyridin-3-yl)-urea (I-14a: 8.5 g, 39.96 mmol) in dry DMF (150 mL) was added to a stirred mixture of sodium hydride (2.87 g, 59.94 mmol) in THF (150 mL) at 0° C. The reaction temperature was maintained at room temperature for 30 minutes. The reaction was monitored by TLC. The reaction mixture was quenched with MeOH at 0° C., concentrated under reduced pressure and partitioned between ice water and chloroform. The organic layer was dried over Na2SO4, and concentrated under reduced pressure to afford 6.5 g (91% yield) of 1-(4-methyl-pyridin-3-yl)-imidazolidin-2-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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